ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate typically involves the reaction of a purine derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and its esters share structural similarities.
Purine derivatives: Compounds like adenine and guanine have similar purine moieties.
Uniqueness
Ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate is unique due to its combined piperidine and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H17N5O2 |
---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(6-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17) |
InChI Key |
IVIROJAYYZROIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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